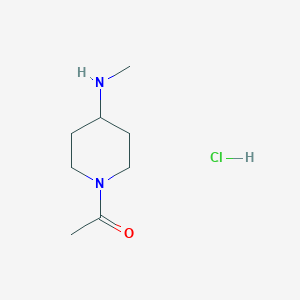

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(methylamino)piperidin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-7(11)10-5-3-8(9-2)4-6-10;/h8-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYHSUNFANHIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608831 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71879-46-4 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride physical properties

An In-depth Technical Guide on the Physical and Analytical Properties of 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride

Executive Summary

This compound (CAS No: 71879-46-4) is a substituted piperidine derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1][2][3] Its structural motif is of interest to researchers in drug development, particularly for the synthesis of more complex molecules. This guide provides a comprehensive overview of its essential physical properties, analytical characterization methods, and best practices for handling and storage. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers and drug development professionals.

Chemical Identity and Core Properties

Accurate identification is the foundation of all scientific research. The fundamental identifiers and properties of this compound are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 71879-46-4 | [1][3][4] |

| Molecular Formula | C₈H₁₇ClN₂O | [4] |

| Molecular Weight | 192.69 g/mol | [4] |

| Common Synonyms | 1-Acetyl-N-methyl-4-piperidinamine monohydrochloride | [1] |

| Typical Purity | ≥95% | [4] |

| Physical Form | Solid | |

| Storage | Store at 2-8°C or controlled room temperature, keep dry | [4] |

Chemical Structure

The molecular structure consists of a piperidine ring N-acylated with an acetyl group and substituted at the 4-position with a methylamino group. The compound is supplied as a hydrochloride salt, which typically enhances stability and aqueous solubility.

Caption: 2D representation of this compound.

Experimental Determination of Physical Properties

While some physical data is available from suppliers, key properties like melting point and a detailed solubility profile often require experimental determination. These properties are critical indicators of purity and are essential for downstream applications such as reaction optimization and formulation.

Melting Point Analysis

Rationale: The melting point is a fundamental thermodynamic property. A sharp melting range is a strong indicator of high purity, whereas a broad and depressed range suggests the presence of impurities.

Protocol for Melting Point Determination:

-

Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) to ensure instrument accuracy.

-

Sample Preparation: Place a small amount (2-3 mg) of the finely powdered, dry compound into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Solubility Profiling

Rationale: Understanding the solubility of a compound in various solvents is crucial for selecting appropriate reaction media, purification methods (crystallization), and analytical conditions (e.g., HPLC mobile phase). For drug development, aqueous solubility is a key determinant of bioavailability.

Protocol for Qualitative Solubility Determination:

-

Solvent Selection: Prepare vials containing 1.0 mL of common laboratory solvents (e.g., Deionized Water, Ethanol, Methanol, DMSO, Dichloromethane).

-

Sample Addition: Add a pre-weighed amount (e.g., 1 mg) of the compound to each vial.

-

Observation: Vigorously vortex each vial for 30 seconds. Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."

-

Incremental Addition (for soluble samples): If the initial amount dissolves completely, continue adding pre-weighed increments (e.g., 1 mg, 5 mg, 10 mg) and vortexing until saturation is reached (solid material persists).

-

Quantification: Calculate the approximate solubility in mg/mL for each solvent. For precise quantification, a saturated solution should be prepared, filtered, and the concentration of the filtrate determined by a calibrated analytical method like HPLC-UV.

Analytical Characterization for Quality Control

Robust analytical methods are required to confirm the identity and purity of this compound, ensuring the reliability of experimental results. Commercial suppliers often utilize HPLC and NMR for batch qualification.[1]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. It separates the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Caption: Standard experimental workflow for HPLC purity analysis.

Exemplary HPLC Method Protocol:

This protocol is a representative method and should be optimized for the specific instrumentation and column used.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for nonpolar to moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for amines. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B over 15 minutes | A gradient elution ensures that both polar and nonpolar impurities are eluted and detected. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 5-10 µL | A small volume prevents column overloading and peak distortion. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV Absorbance at 210 nm | The amide chromophore should absorb at short UV wavelengths. |

| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |

Structural Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. It provides detailed information about the chemical environment of hydrogen atoms, allowing for unambiguous structural elucidation.

Protocol for ¹H NMR Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., D₂O, Methanol-d₄, or DMSO-d₆). D₂O is often a good first choice for hydrochloride salts.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

Analysis: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). The resulting spectrum should be consistent with the expected structure, showing distinct signals for the acetyl methyl group, the N-methyl group, and the various protons on the piperidine ring.

Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the integrity and purity of the compound over time.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.

-

Storage: The compound should be stored in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[4] While some suppliers recommend refrigeration (2-8°C), storage at controlled room temperature in a dry environment (e.g., in a desiccator) is also acceptable.[4] Protection from light is also advisable as a general precaution for organic compounds.

Conclusion

This compound is a key chemical intermediate with well-defined identifiers. This guide provides a framework for its comprehensive physical and analytical characterization. By employing the detailed, self-validating protocols for determining properties like melting point and solubility, and for confirming identity and purity via HPLC and NMR, researchers can ensure the quality and reliability of their starting materials, which is a critical step in the rigorous process of scientific discovery and drug development.

References

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride chemical structure

An In-Depth Technical Guide to 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of this compound (CAS No: 71879-46-4), a key piperidine-based chemical intermediate.[1][2] The document delineates its chemical structure, physicochemical properties, a plausible synthetic route, and detailed analytical methodologies for its characterization. Designed for researchers, medicinal chemists, and process development scientists, this guide offers field-proven insights into the handling, analysis, and potential applications of this versatile building block in modern drug discovery. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction and Physicochemical Profile

This compound is a secondary amine-containing heterocyclic compound. Its structure features a piperidine ring N-acylated with an acetyl group and substituted at the 4-position with a methylamino group. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient building block for further chemical modifications in pharmaceutical synthesis.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS). The dual functionality of this molecule—a tertiary amide and a secondary amine—allows for selective chemical elaboration, positioning it as a valuable starting material for creating libraries of complex target molecules.

Chemical Structure

The chemical structure consists of a central piperidine ring. The nitrogen at position 1 is part of a tertiary amide (acetyl group), which reduces its basicity and nucleophilicity. The nitrogen at position 4 is a secondary amine (methylamino group), which remains a reactive site for nucleophilic addition or substitution reactions.

Caption: 2D structure of this compound.

Physicochemical and Registry Information

Quantitative data for this compound is summarized below. It is primarily available as a research chemical, and as such, extensive physical property data (e.g., melting point, solubility) is not always published and should be determined empirically upon receipt.

| Property | Value | Source |

| CAS Number | 71879-46-4 | [1][2][3][4] |

| Molecular Formula | C₈H₁₆N₂O·HCl (or C₈H₁₇ClN₂O) | [1][3] |

| Molecular Weight | 192.69 g/mol | [1][3][4] |

| MDL Number | MFCD21604234 | [3][4] |

| Synonyms | 1-Acetyl-N-methyl-4-piperidinamine monohydrochloride | [1] |

| SMILES | CC(N1CCC(NC)CC1)=O.[H]Cl | [3] |

| Storage | Room temperature, dry, sealed environment | [3] |

Synthesis and Purification Workflow

A robust and scalable synthesis is critical for the utility of any chemical building block. While specific proprietary routes of synthesis may vary between suppliers, a logical and commonly employed pathway can be devised from commercially available starting materials. The following represents a field-proven, logical approach.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the N-acetyl bond and the C4-N bond of the piperidine ring. This retrosynthesis leads back to a 4-piperidone precursor, which is a common and accessible starting material.[5] The synthesis strategy is therefore a two-step process:

-

Reductive Amination: Introduction of the methylamino group at the C4 position of a suitable piperidone.

-

N-Acylation: Acetylation of the piperidine ring nitrogen. The order of these steps is crucial to avoid competing side reactions.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

-

To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.5 M), add methylamine (2.0 M solution in THF, 1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction to 0 °C and add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise, maintaining the temperature below 10 °C. Expertise Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not reduce the ketone starting material and can be added directly to the mixture of the amine and carbonyl.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 2 & 3: Boc Deprotection and N-Acylation

-

Dissolve the crude intermediate from Step 1 in DCM (~0.5 M) and cool to 0 °C.

-

Add trifluoroacetic acid (TFA, 5.0 eq) dropwise. Trustworthiness Note: The use of a volatile acid like TFA allows for easy removal post-reaction, simplifying purification.

-

Stir at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete deprotection.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Re-dissolve the crude amine salt in fresh DCM and cool to 0 °C.

-

Add triethylamine (TEA, 3.0 eq) to neutralize the salt and act as a base.

-

Slowly add acetyl chloride (1.1 eq) dropwise. Monitor the exothermic reaction.

-

Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Wash the reaction mixture with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Step 4: Salt Formation and Purification

-

Purify the crude free base by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM).

-

Dissolve the purified product in a minimal amount of diethyl ether or ethyl acetate.

-

Add a solution of HCl in dioxane (e.g., 4 M, 1.1 eq) dropwise with stirring.

-

The hydrochloride salt will precipitate. Stir the resulting slurry for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product as a white or off-white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. Commercial suppliers typically provide a Certificate of Analysis (CoA) including HPLC and ¹H NMR data.[1]

Spectroscopic and Chromatographic Data (Predicted)

| Technique | Expected Results |

| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm: ~9.2 (br s, 2H, -NH₂⁺-), ~4.2 & 3.8 (m, 2H, piperidine H1/H5 axial), ~3.0 & 2.6 (m, 2H, piperidine H1/H5 equatorial), ~2.9 (m, 1H, piperidine H4), 2.5 (s, 3H, -NHCH₃), 2.0 (s, 3H, -COCH₃), ~1.8 & 1.4 (m, 4H, piperidine H2/H3). Note: The two N-acetyl rotamers may cause peak broadening or duplication. |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ ppm: ~168.5 (C=O), ~48.0 (piperidine C4), ~44.0 & ~40.0 (piperidine C1/C5), ~30.0 (-NHCH₃), ~28.0 (piperidine C2/C3), ~21.0 (-COCH₃). |

| Mass Spec (ESI+) | Expected [M+H]⁺ for the free base (C₈H₁₆N₂O) at m/z = 157.13. Key fragments may include loss of the acetyl group or cleavage of the piperidine ring. |

| HPLC (Purity) | Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile in Water with 0.1% TFA. Detection: UV at 210 nm. Expected retention time and purity >95%. |

Standard HPLC Protocol for Purity Assessment

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 5% Acetonitrile, 95% Water, 0.1% TFA).

-

Sample Preparation: Prepare a sample stock solution of the hydrochloride salt in water or methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase.

-

Injection: Inject 10 µL of the sample.

-

Gradient Elution:

-

0-2 min: 5% Acetonitrile

-

2-15 min: Linear gradient from 5% to 95% Acetonitrile

-

15-18 min: Hold at 95% Acetonitrile

-

18-20 min: Return to 5% Acetonitrile and re-equilibrate.

-

-

Data Analysis: Integrate the peak area for the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100. Self-Validation: The use of a gradient method ensures that both early and late-eluting impurities are captured, providing a trustworthy purity assessment.

Applications in Research and Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in its bifunctional nature, which allows for diverse synthetic elaborations.

-

Scaffold for CNS Agents: The piperidine core is prevalent in drugs targeting CNS disorders. The secondary amine at the C4 position can be functionalized to introduce pharmacophores that interact with specific receptors, such as dopamine, serotonin, or opioid receptors. A related compound, 1-(4-aminopiperidin-1-yl)ethanone, is noted for its use in synthesizing compounds for neurological and psychiatric disorders.[6] Furthermore, the 4-piperidone core is a known precursor in the synthesis of potent analgesics like fentanyl.[5]

-

Kinase Inhibitor Synthesis: The structure can serve as a versatile scaffold in the development of kinase inhibitors. For example, substituted aminopiperidines are key components of inhibitors for kinases like Akt, which are important targets in oncology.[7]

-

Metabolic Disease Research: Piperidine derivatives have also been explored as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[8] The secondary amine of the title compound provides a convenient handle to attach larger, more complex moieties required for specific enzyme active site interactions.

The N-acetyl group provides a stable, neutral amide that often serves as a placeholder or a simple structural element. The key reactive site is the secondary methylamino group, which can undergo a variety of chemical transformations including:

-

Alkylation

-

Arylation (e.g., Buchwald-Hartwig amination)

-

Acylation

-

Sulfonylation

-

Urea/thiourea formation

This chemical versatility makes it an attractive starting point for generating compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in pharmaceutical R&D. Its synthesis is achievable through standard organic chemistry transformations, and its structure can be unequivocally confirmed using modern analytical techniques. The strategic placement of a reactive secondary amine and a stable tertiary amide on a privileged piperidine scaffold provides medicinal chemists with a versatile tool for the design and synthesis of novel therapeutic agents targeting a broad range of diseases. This guide provides the foundational knowledge required for its effective procurement, characterization, and implementation in a research setting.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. 71879-46-4|this compound|BLD Pharm [bldpharm.com]

- 4. Chemscene ChemScene | this compound | Fisher Scientific [fishersci.com]

- 5. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 6. 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride [myskinrecipes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (CAS 71879-46-4)

Executive Summary

This technical guide provides a comprehensive overview of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (CAS 71879-46-4), a key chemical intermediate in synthetic chemistry and pharmaceutical development. This document details the compound's physicochemical properties, provides a validated synthesis protocol, outlines robust analytical characterization methods, and explores its applications as a structural motif in the discovery of novel therapeutics. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to support laboratory and development activities.

Chemical Identity and Physicochemical Properties

This compound is a piperidine derivative recognized for its utility as a versatile building block in organic synthesis. The presence of a secondary amine and a tertiary amide within the piperidine ring structure allows for diverse chemical modifications.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of reaction conditions and analytical techniques. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71879-46-4 | [1][2] |

| Molecular Formula | C₈H₁₆N₂O·HCl | [1] |

| Molecular Weight | 192.69 g/mol | [1][3] |

| Synonyms | 1-Acetyl-N-methyl-4-piperidinamine monohydrochloride, 1-[4-(methylamino)piperidin-1-yl]ethan-1-one hydrochloride | [1] |

| Appearance | Typically a white to off-white solid | Inferred from supplier data |

| Purity | ≥95% (typical) | [3] |

| Storage | Room temperature, dry conditions | [3] |

Synthesis and Manufacturing

The synthesis of this compound is most effectively achieved via reductive amination. This well-established method offers high yields and a straightforward purification process. The primary precursor, 1-Acetylpiperid-4-one, undergoes a reaction with methylamine, followed by reduction and salt formation.

Causality of Experimental Design

The chosen synthetic route, reductive amination, is superior to other potential methods (e.g., direct alkylation) for several reasons. It is a one-pot reaction that minimizes the isolation of intermediates, thereby improving overall efficiency. Sodium cyanoborohydride is selected as the reducing agent due to its mild nature and its specific reactivity towards the iminium intermediate over the ketone starting material, which prevents side reactions. The final step of bubbling hydrogen chloride gas through the solution ensures the clean and direct formation of the stable hydrochloride salt, facilitating crystallization and purification.[4]

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[4]

Materials:

-

Methylammonium chloride (8.5 g)

-

Potassium hydroxide flakes (2 g + 6 g)

-

Methanol (75 ml + 25 ml)

-

1-Acetylpiperid-4-one (14 g)

-

Sodium cyanoborohydride (2.5 g)

-

Chloroform (100 ml)

-

Aqueous Potassium Hydroxide (2.5 g in 15 ml H₂O)

-

Sodium Carbonate (for drying)

-

Ethanol (40 ml)

-

Isopropyl alcohol (40 ml)

-

Acetone

-

Hydrogen chloride gas

Procedure:

-

Methylamine Free Base Generation: In a flask equipped with a magnetic stirrer and cooled to 0-5°C in an ice bath, add potassium hydroxide flakes (2 g) to a solution of methylammonium chloride (8.5 g) in methanol (75 ml). Stir to generate the methylamine free base in situ.

-

Iminium Formation: To the cold mixture, add 1-Acetylpiperid-4-one (14 g). Stir for 15 minutes to allow for the formation of the corresponding iminium intermediate.

-

Reductive Amination: Prepare a solution of sodium cyanoborohydride (2.5 g) in methanol (25 ml). Add this solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0-5°C.

-

Reaction Completion: Remove the ice bath and stir the mixture at room temperature overnight.

-

Work-up: Add potassium hydroxide (6 g) to the mixture. Filter the solution through a pad of sodium carbonate to remove inorganic salts.

-

Extraction: Evaporate the filtrate to dryness. Partition the resulting residue between chloroform (100 ml) and an aqueous potassium hydroxide solution (2.5 g in 15 ml H₂O).

-

Isolation of Free Base: Separate the layers and dry the chloroform layer over anhydrous sodium carbonate. Evaporate the chloroform to yield the free base, 1-(4-(methylamino)piperidin-1-yl)ethanone, as a colorless oil.[4]

-

Salt Formation and Crystallization: Dissolve the oil in a mixture of ethanol (40 ml) and isopropyl alcohol (40 ml). Cool the solution in an ice bath and bubble excess hydrogen chloride gas through it.

-

Final Product Isolation: The addition of acetone will induce the slow crystallization of the final product, this compound (yield: 5.5 g). The product identity can be confirmed by NMR.[4]

Synthesis Workflow Diagram

Caption: Reductive Amination Synthesis Workflow.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is critical for its use in further synthetic applications. A multi-technique approach is recommended for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural confirmation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The spectrum will show characteristic signals for the acetyl methyl group, the N-methyl group, and the diastereotopic protons of the piperidine ring. The integration of these signals confirms the proton count of the molecule. Due to the amide bond, rotational isomers may lead to signal broadening at room temperature, a common feature in N-acetylated piperidines.[5][6]

-

¹³C NMR: The spectrum should display eight distinct carbon signals, including the carbonyl carbon of the acetyl group and the carbons of the piperidine ring.

Self-Validating Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Data Processing: Process the spectra to obtain clear peak assignments.

-

Validation:

-

Confirm the presence of all expected peaks and their chemical shifts.

-

Verify that the integration of the ¹H spectrum corresponds to the number of protons in the structure.

-

Use 2D NMR techniques like HSQC to correlate proton and carbon signals, providing unambiguous structural confirmation.[5]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound. A reverse-phase method is typically employed.

Self-Validating Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (MeCN) with an acidic modifier like formic acid (for MS compatibility) or phosphoric acid is effective.[7]

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Analysis: Inject the sample and monitor the elution profile using a UV detector (e.g., at 210 nm).

-

Validation:

-

The main peak should be sharp and symmetrical.

-

Purity is calculated based on the area percentage of the main peak relative to all other peaks. A purity level of >98% is typically desired for drug development applications.

-

Run a blank (mobile phase only) to ensure no system peaks interfere with the analysis.

-

Analytical Workflow Diagram

Caption: Quality Control and Analytical Workflow.

Applications in Research and Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a crucial intermediate for building more complex molecules with therapeutic potential.[8] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

Role as a Structural Motif

The compound provides a rigid cyclic backbone with two key functional handles for further elaboration:

-

The Secondary Amine (at C4): This nitrogen can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. This is often the site where pharmacologically relevant groups are attached.

-

The Acetylated Nitrogen (at N1): The acetyl group renders this nitrogen neutral and non-basic, which can be critical for modulating a molecule's overall physicochemical properties, such as its ability to cross the blood-brain barrier.

Therapeutic Areas of Interest

Derivatives of this compound are explored in several therapeutic areas:

-

Neuroscience: Many centrally acting drugs contain piperidine rings. Molecules built from this intermediate have been investigated as N-type calcium channel blockers for analgesia (pain relief) and as acetylcholinesterase (AChE) inhibitors for treating dementia.[9][10] The piperidine core helps orient functional groups for optimal interaction with receptors and enzymes in the central nervous system.

-

Oncology: The piperidine scaffold is found in numerous kinase inhibitors. For example, derivatives have been incorporated into molecules targeting kinases like FLT3, which is implicated in acute myeloid leukemia (AML).[11]

-

Infectious Diseases: The structural features of piperidine derivatives are also utilized in the development of agents against infectious diseases, such as inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis.[12]

Logical Relationship in Drug Discovery

Caption: Role of the Intermediate in Drug Discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. The free base form is noted to be an irritant.[8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[8][13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The hydrochloride salt is generally stable under these conditions.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis, coupled with the strategic importance of the piperidine scaffold in medicinal chemistry, makes it a foundational component in the pipeline for discovering new drugs. This guide provides the necessary technical information for its synthesis, analysis, and application, empowering researchers to leverage this compound effectively in their scientific endeavors.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. This compound - 通用试剂 - 西典实验 [seedior.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. biosynce.com [biosynce.com]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biosynce.com [biosynce.com]

An In-depth Technical Guide to 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperidine, this molecule serves as a valuable building block in the synthesis of more complex biologically active agents. This document details its chemical properties, outlines a robust synthetic pathway, describes methods for purification and characterization, and discusses its relevance in the broader context of drug discovery.

Core Compound Properties

This compound is a stable, crystalline solid at room temperature. Its structure features a piperidine ring N-acylated with an acetyl group and substituted at the 4-position with a methylamino group. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to handling and use in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇ClN₂O | |

| Molecular Weight | 192.69 g/mol | |

| CAS Number | 71879-46-4 | |

| Appearance | White to off-white crystalline powder | [General knowledge] |

| Synonyms | 1-Acetyl-N-methyl-4-piperidinamine monohydrochloride |

Strategic Importance in Drug Discovery

The piperidine scaffold is a cornerstone in modern pharmacology, present in a multitude of approved drugs. Its prevalence is due to its ability to impart favorable physicochemical properties to a molecule, such as improved bioavailability and metabolic stability. The specific substitution pattern of this compound offers medicinal chemists a versatile platform for several reasons:

-

Vector for Elaboration: The secondary amine provides a reactive handle for further chemical modification, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The presence of the basic methylamino group and the polar acetyl group allows for fine-tuning of a lead compound's solubility, lipophilicity (LogP), and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

-

Bioisosteric Replacement: The piperidine ring can serve as a bioisostere for other cyclic systems, enabling the exploration of novel chemical space while maintaining key binding interactions with biological targets.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process starting from a commercially available precursor, 1-acetyl-4-piperidone. The key transformation is a reductive amination, a widely employed and robust reaction in pharmaceutical synthesis.

Synthetic Workflow

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Reductive Amination

This procedure is based on established methods for the reductive amination of piperidones.

-

To a stirred solution of 1-acetyl-4-piperidone (1 equivalent) in a suitable solvent such as 1,2-dichloroethane or tetrahydrofuran, add methylamine (a solution in a solvent like THF or ethanol, 1.1 to 1.5 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate enamine/iminium ion.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 to 1.5 equivalents), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective and can be used in a one-pot procedure.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of 1-(4-(Methylamino)piperidin-1-yl)ethanone as an oil or waxy solid.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring until the solution is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and air-dry to obtain the crude this compound.

Experimental Protocol: Purification

Purification is critical to ensure the compound is suitable for subsequent use. Recrystallization is a highly effective method for purifying piperidine hydrochloride salts.

-

Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.

-

Add a minimal amount of a hot recrystallization solvent, such as ethanol or isopropanol, to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized compound. The following sections describe the expected results from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts are based on the analysis of similar N-acetylated piperidine structures.

¹H NMR (Proton NMR):

-

Piperidine Ring Protons: A complex series of multiplets is expected between approximately 1.5 and 4.5 ppm. The protons adjacent to the nitrogen atoms will be shifted downfield. Due to the chair conformation of the piperidine ring, axial and equatorial protons will exhibit different chemical shifts and coupling constants.

-

N-Acetyl Protons: A sharp singlet at around 2.1 ppm corresponding to the three protons of the methyl group of the acetyl moiety.

-

N-Methyl Protons: A singlet or doublet (if coupled to the N-H proton) around 2.4-2.6 ppm for the methyl group attached to the secondary amine.

-

Amine Proton (N-H): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A resonance in the range of 168-172 ppm for the acetyl carbonyl carbon.

-

Piperidine Ring Carbons: Resonances typically appear in the range of 25-55 ppm. The carbons alpha to the nitrogen (C2 and C6) will be in the lower end of this range, while the C4 carbon bearing the methylamino group will be shifted further downfield.

-

N-Acetyl Methyl Carbon: A signal at approximately 21-23 ppm.

-

N-Methyl Carbon: A signal around 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt will show characteristic absorptions.

-

N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the ammonium salt (R₂NH₂⁺).

-

C=O Stretch (Amide): A strong, sharp absorption band around 1630-1650 cm⁻¹. This is a key diagnostic peak for the N-acetyl group.

-

C-H Stretch: Absorptions in the 2800-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

-

N-H Bend: An absorption band around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structure. Using a soft ionization technique like Electrospray Ionization (ESI), the expected parent ion would be the protonated molecule [M+H]⁺.

-

Expected [M+H]⁺: For the free base (C₈H₁₆N₂O), the expected m/z would be approximately 157.13.

-

Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns for piperidine derivatives, such as the loss of the acetyl group or cleavage of the piperidine ring. Alpha-cleavage next to the nitrogen is a common fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

-

Method: A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient mode.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is common for compounds with an amide chromophore.

-

Purity Assessment: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for use in research and development.

Safety, Handling, and Storage

As with all piperidine derivatives, this compound should be handled with appropriate safety precautions.

Caption: Key safety, handling, and storage considerations.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Ventilate the area and wash the spill site.

Conclusion

This compound is a synthetically accessible and highly valuable intermediate for drug discovery and development. Its straightforward synthesis via reductive amination and the presence of versatile functional handles make it an attractive building block for creating libraries of novel compounds. The analytical methods detailed in this guide provide a robust framework for ensuring the quality and identity of the material, which is paramount for its application in a research setting. Adherence to proper safety and handling protocols is essential when working with this and related piperidine derivatives.

An In-depth Technical Guide to 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride: From Synthetic Intermediate to Potential Pharmacological Applications

Introduction

In the landscape of modern drug discovery and development, the exploration of novel chemical scaffolds is paramount. The piperidine moiety, a saturated heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide provides a comprehensive technical overview of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride, a piperidine derivative with significant potential as a versatile synthetic intermediate. While direct pharmacological data on this specific compound is limited in publicly available literature, its structural features and the broader context of piperidine chemistry suggest several avenues for its application in the synthesis of bioactive molecules. This document will delve into the known and hypothesized roles of this compound, offering insights for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound is a stable, solid compound with the chemical formula C8H17ClN2O and a molecular weight of 192.69 g/mol .[1] It is typically supplied as a hydrochloride salt to improve its stability and handling properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71879-46-4 | [1][2] |

| Molecular Formula | C8H17ClN2O | [1] |

| Molecular Weight | 192.69 g/mol | [1] |

| Appearance | Solid | General Chemical Supplier Information |

| Solubility | Soluble in water | General Chemical Supplier Information |

The synthesis of this compound and its derivatives can be achieved through standard organic chemistry methodologies. A general synthetic approach is outlined below.

Caption: A generalized synthetic workflow for this compound.

Hypothesized Mechanism of Action and Therapeutic Potential: A Scaffold for Bioactive Molecules

While the intrinsic biological activity of this compound is not extensively documented, its primary value lies in its role as a key building block for more complex molecules with defined mechanisms of action. The piperidine scaffold is known to be a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[3]

A Key Intermediate in the Synthesis of Novel Antibiotics

A significant body of research points to the use of substituted piperidines in the development of new antibacterial agents. Notably, a study on the synthesis of novel fluoroquinolone derivatives incorporated a "4-methyl-4-methylaminopiperidin-1-yl" moiety, which is structurally analogous to the title compound. These fluoroquinolone derivatives demonstrated considerable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

The likely role of the this compound is to be a precursor to the substituted piperidine ring that is often found at the C-7 position of fluoroquinolones. This substitution is crucial for modulating the antibacterial spectrum, potency, and pharmacokinetic properties of these antibiotics. The mechanism of action of the final fluoroquinolone compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

Proposed Experimental Workflow for Synthesis and Evaluation of Fluoroquinolone Derivatives:

Caption: Proposed workflow for the synthesis and antimicrobial screening of novel fluoroquinolone derivatives.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: Culture bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the synthesized fluoroquinolone derivatives in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the adjusted bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential for CNS-Active Agents

The piperidine ring is a common feature in many centrally acting drugs. Although speculative for this compound itself, its structural motifs are present in compounds with neurological activity. For instance, certain piperidine derivatives have been investigated as analgesics acting on opioid receptors.[4] The presence of the basic nitrogen atom in the piperidine ring is often crucial for interaction with CNS targets.

Proposed Screening Cascade for CNS Activity:

A tiered approach is recommended to explore the potential CNS activity of derivatives synthesized from this compound.

Table 2: Proposed Screening Cascade for CNS Activity

| Tier | Assay | Purpose |

| 1 | In vitro Receptor Binding Assays | To identify initial interactions with key CNS targets (e.g., opioid, dopamine, serotonin receptors). |

| 2 | In vitro Functional Assays | To determine the functional consequence of receptor binding (agonist, antagonist, or allosteric modulator). |

| 3 | In vivo Behavioral Models | To assess the physiological effects in animal models of pain, depression, or other CNS disorders. |

Other Potential Therapeutic Areas

The versatility of the piperidine scaffold has been demonstrated in a wide range of therapeutic areas. Piperidin-4-one derivatives, which are structurally related to the starting materials for the synthesis of the title compound, have shown promise as anticancer and anti-HIV agents.[5] Furthermore, pharmacological screening of various synthetic piperidine derivatives has revealed anti-inflammatory and cytotoxic activities.[3] This suggests that a library of compounds derived from this compound could be a valuable resource for screening against a diverse panel of biological targets.

Conclusion

This compound is a chemical entity with significant potential, not as a standalone therapeutic, but as a crucial building block in the synthesis of novel bioactive molecules. The existing literature strongly supports its application in the development of new antibacterial agents, particularly fluoroquinolones. Furthermore, the well-established versatility of the piperidine scaffold opens up possibilities for its use in creating compounds targeting the central nervous system and other therapeutic areas. The experimental protocols and workflows outlined in this guide provide a strategic framework for researchers to unlock the full potential of this valuable synthetic intermediate in their drug discovery endeavors.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 4. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

A Research Framework and Methodological Guide for Investigating the Biological Activity of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

For the attention of: Researchers, scientists, and drug development professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved pharmaceuticals.[1][2][3] Its prevalence is particularly notable in agents targeting the central nervous system (CNS) and in oncology.[1][4] This guide focuses on the compound 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (CAS No. 71879-46-4), a derivative for which specific biological activity has not been extensively documented in publicly available literature. In the absence of direct data, this document serves as a comprehensive technical framework, leveraging structure-activity relationships from analogous compounds to hypothesize potential biological activities and to provide detailed, field-proven methodologies for their investigation. We present a structured approach for the systematic evaluation of this compound, from initial screening to mechanism of action studies, to unlock its therapeutic potential.

Introduction: The Scientific Rationale

The structural architecture of this compound features two key moieties: a piperidine ring and an N-acetyl group. The piperidine ring is a six-membered heterocycle that is a common feature in numerous bioactive molecules due to its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and membrane permeability.[1] The 4-amino substitution on the piperidine ring is a particularly well-explored pharmacophore. Derivatives of 4-aminopiperidine have demonstrated a remarkable diversity of pharmacological effects, including but not limited to:

-

Central Nervous System Activity: The ability of the piperidine moiety to cross the blood-brain barrier makes it a valuable scaffold for CNS-acting drugs.[4] Analogs have been developed as potent cognition enhancers and as N-type calcium channel blockers for the management of neuropathic pain.[5][6]

-

Anticancer Properties: Numerous piperidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3][7]

-

Antimicrobial and Antifungal Activity: The piperidine core is also present in compounds designed to combat infectious diseases, with some 4-aminopiperidine derivatives showing promise as novel antifungal agents that target ergosterol biosynthesis.[8]

The N-acetyl group at the 1-position of the piperidine ring modifies the basicity of the nitrogen, which can significantly influence the molecule's interaction with biological targets and its overall pharmacokinetic profile.[9] Given this structural context, it is scientifically plausible to hypothesize that this compound may possess therapeutically relevant biological activities. This guide outlines a systematic approach to explore these possibilities.

Hypothesized Biological Activities and Proposed Investigational Pathways

Based on the activities of structurally related 4-aminopiperidine and N-acetylpiperidine derivatives, we propose the following primary areas for investigation.

Central Nervous System (CNS) Activity

The structural similarity to known nootropic and analgesic compounds warrants a thorough investigation into the potential CNS effects of the target molecule.

-

Hypothesis 1a: Cognition Enhancement. The compound may exhibit nootropic properties by modulating neurotransmitter systems.

-

Hypothesis 1b: Analgesic Activity. The compound could act on pain pathways, potentially through ion channel modulation.

Anticancer Activity

The prevalence of the piperidine scaffold in oncology drugs suggests the possibility of cytotoxic or cytostatic effects on cancer cells.

-

Hypothesis 2: Cytotoxicity against Cancer Cell Lines. The compound may selectively inhibit the growth of malignant cells.

Antimicrobial Activity

Given the known antimicrobial properties of certain piperidine derivatives, the compound could possess antibacterial or antifungal efficacy.

-

Hypothesis 3: Antimicrobial and Antifungal Efficacy. The compound may inhibit the growth of pathogenic microorganisms.

The following diagram illustrates the proposed high-level investigational workflow.

Caption: Proposed Investigational Workflow.

Detailed Experimental Protocols

The following protocols are presented as a guide for the initial investigation into the biological activity of this compound.

Protocol for In Vitro Anticancer Screening

Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

Methodology: MTT Assay

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or DMSO.

-

Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration) and a positive control (e.g., doxorubicin).

-

-

MTT Assay:

-

After 48-72 hours of incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

The following table can be used to summarize the results:

| Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin |

| MCF-7 | Breast | ||

| A549 | Lung | ||

| HCT116 | Colon |

Protocol for In Vitro Antimicrobial Screening

Objective: To assess the antibacterial and antifungal activity of the compound.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.

-

Adjust the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the test wells.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound in an appropriate solvent.

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate with the appropriate broth.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared microbial suspension.

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism). Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as reference compounds.

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

The following diagram outlines the broth microdilution workflow.

Caption: Broth Microdilution Workflow for MIC Determination.

Concluding Remarks

While there is a current gap in the literature regarding the specific biological activities of this compound, its chemical structure, which is shared by a wide array of pharmacologically active molecules, provides a strong rationale for its systematic investigation. The proposed research framework and detailed protocols in this guide offer a scientifically rigorous and efficient pathway to explore its potential as a novel therapeutic agent. The initial screening for CNS, anticancer, and antimicrobial activities will serve as a critical first step in elucidating the compound's pharmacological profile and paving the way for more in-depth mechanism-of-action studies and potential preclinical development.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

Preamble: Charting a Course for Discovery

In the landscape of modern drug discovery, the journey from a simple chemical entity to a life-altering therapeutic is one of structured inquiry, scientific rigor, and informed exploration. This guide concerns 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride, a molecule of interest due to its core structure—the piperidine scaffold. While specific biological data for this compound is not yet publicly available, its chemical architecture places it within a class of compounds renowned for their diverse and potent pharmacological activities.

This document is not a mere recitation of known facts but a strategic roadmap for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive framework for systematically investigating the therapeutic potential of this compound. We will delve into the rationale behind prioritizing certain therapeutic areas, propose a robust, multi-tiered experimental plan for target identification and validation, and provide the technical guidance necessary to navigate the initial stages of the drug discovery process. Our approach is grounded in the established significance of the piperidine nucleus in medicinal chemistry, leveraging existing knowledge to illuminate a path forward for this specific compound.

The Subject Molecule: this compound

Before embarking on a journey of biological investigation, it is crucial to understand the foundational characteristics of our subject molecule.

1.1 Chemical Identity and Properties

| Property | Value |

| IUPAC Name | 1-(4-(methylamino)piperidin-1-yl)ethan-1-one hydrochloride |

| CAS Number | 71879-46-4 |

| Molecular Formula | C₈H₁₇ClN₂O |

| Molecular Weight | 192.69 g/mol |

| Structure |

Awaiting visualization of the chemical structure.

The structure reveals a piperidine ring, a common motif in medicinal chemistry, functionalized with a methylamino group at the 4-position and an acetyl group at the 1-position. The hydrochloride salt form generally enhances solubility and stability.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility and its conformational flexibility, which allows for optimal interactions with a wide array of biological targets.[3] Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, making them a cornerstone of modern drug discovery.[4][5]

This proven versatility provides a strong rationale for the systematic investigation of novel piperidine-containing compounds like this compound. Based on the extensive literature surrounding this scaffold, we can hypothesize several promising avenues for therapeutic application.

Hypothesized Therapeutic Targets and Rationale

The known biological activities of structurally related piperidine compounds allow us to formulate several evidence-based hypotheses for the potential therapeutic applications of this compound.

3.1 Oncology

The piperidine scaffold is a key component in numerous anticancer agents.[6][7][8][9] These compounds have been shown to target a variety of cancer-related pathways, including angiogenesis, receptor tyrosine kinases (e.g., EGFR, VEGFR), and cell cycle regulators (e.g., CDK2).[7][9] The cytotoxic potential of piperidine derivatives against a range of cancer cell lines, including those of the breast, prostate, colon, and lung, is well-documented.[6][8][10]

-

Rationale for Investigation: The established success of piperidine-based molecules in oncology makes this a primary area of interest. The subject molecule's structure could potentially interact with kinases, polymerases, or other enzymes critical for cancer cell proliferation and survival.

3.2 Infectious Diseases

Piperidine derivatives have been reported to possess a wide spectrum of antimicrobial and antiviral activities.[1][11][12][13][14] This includes activity against:

-

Bacteria (Gram-positive and Gram-negative): Demonstrating potential as novel antibiotics.[12][14]

-

Fungi: Offering possibilities for new antifungal agents.

-

Viruses: Including HIV and Hepatitis C Virus (HCV), where piperidine-containing compounds have been shown to inhibit viral replication or assembly.[11][15]

-

Rationale for Investigation: The global challenge of antimicrobial resistance necessitates the exploration of new chemical scaffolds. The structural features of this compound warrant its evaluation as a potential lead for novel anti-infective therapies.

3.3 Metabolic Disorders: Type 2 Diabetes

A significant number of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral medications for type 2 diabetes, incorporate piperidine or related heterocyclic structures.[16][17][18][19][20] These drugs function by preventing the degradation of incretin hormones, which in turn enhances insulin secretion in a glucose-dependent manner.[17][19]

-

Rationale for Investigation: The presence of the aminopiperidine moiety in our subject molecule bears a structural resemblance to key pharmacophoric elements of known DPP-4 inhibitors. This makes the investigation of its potential as an antidiabetic agent a logical and compelling avenue.

3.4 Central Nervous System (CNS) Disorders

The piperidine nucleus is a common feature in drugs targeting the CNS. Its ability to cross the blood-brain barrier and interact with various neuronal receptors and enzymes has led to its incorporation in drugs for a range of neurological and psychiatric conditions.[1][21]

-

Cognition Enhancement: 4-aminopiperidine derivatives have been identified as potent cognition enhancers, suggesting potential applications in neurodegenerative diseases like Alzheimer's.[22][23]

-

Pain Management: Certain 4-aminopiperidine derivatives have been developed as N-type calcium channel blockers for the treatment of pain and neuropathic pain.[24]

-

Neuroprotection: Piperine, a piperidine-containing alkaloid, has demonstrated neuroprotective effects in models of Parkinson's disease.[25]

-

Rationale for Investigation: The proven track record of piperidine derivatives in CNS drug discovery, coupled with the urgent need for new treatments for neurodegenerative diseases and chronic pain, makes this a high-priority area for investigation.

A Strategic Framework for Experimental Investigation

The following section outlines a systematic, multi-tiered approach to elucidate the pharmacological profile of this compound. This workflow is designed to efficiently screen for activity across the hypothesized therapeutic areas and to provide a clear path for subsequent target identification and validation.

Figure 1: A high-level overview of the proposed drug discovery workflow.

4.1 Phase 1: Broad Spectrum Phenotypic and Target-Based Screening

The initial phase is designed to cast a wide net and efficiently assess the compound's activity across the hypothesized therapeutic areas.

4.1.1 Protocol: Oncology Cell Line Screening

-

Objective: To determine the cytotoxic or anti-proliferative effects of the compound against a diverse panel of human cancer cell lines.

-

Methodology:

-

Utilize a standardized cell line panel, such as the National Cancer Institute's NCI-60 panel.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, water).

-

Plate cells in 96-well or 384-well microplates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the compound (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 48-72 hours).

-

Assess cell viability using a colorimetric (e.g., MTT, MTS) or fluorometric (e.g., resazurin) assay.

-

Include a positive control (e.g., doxorubicin) and a vehicle control.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition for each cell line at each concentration. Identify "hits" as compounds that show significant inhibition in one or more cell lines.

4.1.2 Protocol: Antimicrobial Susceptibility Testing

-

Objective: To evaluate the compound's ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

-

Methodology:

-

Select a representative panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Perform a broth microdilution assay according to CLSI guidelines.

-

Serially dilute the compound in growth medium in 96-well plates.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Data Analysis: Compare the MIC values to those of standard-of-care antibiotics and antifungals.

4.1.3 Protocol: DPP-4 Enzyme Inhibition Assay

-

Objective: To directly measure the inhibitory activity of the compound against the DPP-4 enzyme.

-

Methodology:

-

Utilize a commercially available DPP-4 inhibitor screening kit, which typically employs a fluorogenic substrate (e.g., Gly-Pro-AMC).

-

In a microplate, combine recombinant human DPP-4 enzyme, the test compound at various concentrations, and the substrate.

-

Incubate at room temperature or 37°C.

-

Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to DPP-4 activity.

-

Include a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.

-

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value if significant inhibition is observed.

4.2 Phase 2: Hit Confirmation and Secondary Assays

Any "hits" identified in Phase 1 must be rigorously confirmed.

-

Hit Confirmation: Re-synthesize or acquire a fresh batch of the compound to rule out artifacts from the initial sample. Repeat the primary screening assay to confirm activity.

-

Dose-Response Analysis: For confirmed hits, perform detailed dose-response studies to accurately determine potency (IC₅₀ or EC₅₀ values).

-

Orthogonal Assays: Validate the initial findings using a different assay format. For example, if an anti-proliferative effect was seen in an MTT assay, confirm it with a cell counting or colony formation assay.

-

Selectivity Profiling: For enzyme or receptor hits, test the compound against related targets to assess its selectivity. For example, a DPP-4 inhibitor should be tested against DPP-8 and DPP-9.

4.3 Phase 3: Mechanism of Action and Target Deconvolution

For compounds with confirmed activity, particularly those from phenotypic screens, the next critical step is to identify the molecular target and elucidate the mechanism of action.

Figure 2: Workflow for identifying the molecular target of a phenotypic hit.

4.3.1 Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: This method relies on the principle that the binding of a ligand (the drug) to its target protein stabilizes the protein against thermal denaturation.

-

Methodology:

-

Treat intact cells or cell lysates with the compound or a vehicle control.

-

Heat the samples across a range of temperatures.

-

Cool the samples and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Analyze the amount of a specific protein remaining in the soluble fraction using Western blotting or mass spectrometry.

-

-

Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

4.4 Phase 4: In Vivo Proof-of-Concept

Once a compound has a confirmed target and shows promising in vitro activity and selectivity, its efficacy must be tested in a living organism. The choice of animal model is critical and depends entirely on the therapeutic indication.

-

Oncology: Tumor xenograft models in immunocompromised mice.

-

Infectious Disease: Murine models of infection (e.g., thigh infection model for bacteria, systemic infection models).

-